4-ethyl-N-(3-methylphenyl)benzamide
Description
4-Ethyl-N-(3-methylphenyl)benzamide (CAS: 1429617-90-2), also known as DDR1-IN-2, is a benzamide derivative with a complex structure featuring an ethyl group at the para position of the benzoyl ring and a 3-methylphenyl substituent on the amide nitrogen . Its molecular formula, inferred from its IUPAC name, includes additional functional groups such as a pyrazolo[1,5-a]pyrimidinyl ethynyl moiety and a trifluoromethylphenyl unit, contributing to its role as a discoidin domain receptor 1 (DDR1) kinase inhibitor . This compound is designed for high specificity in targeting DDR1, a receptor tyrosine kinase implicated in cancer progression and fibrosis.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-ethyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-7-9-14(10-8-13)16(18)17-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
HUVBOWFSUKATRD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzamide compounds have been shown to inhibit the entry of viruses such as Ebola and Marburg. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide core can enhance antiviral efficacy, suggesting that compounds like 4-ethyl-N-(3-methylphenyl)benzamide could be optimized for similar applications .
Anticonvulsant Properties
Research indicates that benzamide derivatives exhibit anticonvulsant properties. The development of compounds based on the benzamide structure has led to the discovery of new drugs for epilepsy treatment. These compounds function by modulating neurotransmitter systems, making them valuable in treating seizure disorders .
Cell Biology and Pharmacology
In cell biology, 4-ethyl-N-(3-methylphenyl)benzamide can be utilized to study cellular mechanisms and drug interactions. Its ability to interact with specific biological targets allows researchers to investigate its effects on cell proliferation and apoptosis. For example, studies have shown that certain benzamide derivatives can influence cell signaling pathways, which are crucial for cancer research .
Synthesis of Functional Materials
The compound plays a role in the synthesis of functional materials, particularly in creating polymeric systems with tailored properties. Its chemical structure allows for incorporation into various polymer matrices, potentially enhancing mechanical and thermal properties .
Data Table: Summary of Applications
Case Studies
- Antiviral Efficacy : A study demonstrated that modified benzamides showed significant inhibition of viral entry in vitro, with EC50 values indicating strong potential for therapeutic development against filoviruses .
- Anticonvulsant Research : Clinical trials have indicated that certain benzamide derivatives exhibit reduced seizure frequency in patients with epilepsy, highlighting their therapeutic relevance .
- Material Development : Research on polymer composites incorporating benzamide derivatives revealed improved thermal stability and mechanical strength, suggesting applications in advanced material design .
Comparison with Similar Compounds
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : A 2-hydroxy-1,1-dimethylethyl group on the amide nitrogen and a 3-methylbenzoyl group.
- Key Feature : Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions .
- Application : Primarily used in synthetic organic chemistry for directing regioselective transformations.
(b) 4-Bromo-N-(3-methylphenyl)benzamide
(c) PC945 (Antifungal Azole)
- Substituents : A triazole core, piperazine linker, and fluorophenyl groups.
- Key Feature: Optimized for inhaled delivery, with potent activity against Aspergillus spp. due to its triazole moiety targeting fungal lanosterol 14α-demethylase .
- Application : Clinical antifungal agent.
(d) N-Ethyl-4-methoxy-N-(3-methylphenyl)benzamide
- Substituents : Ethyl and methoxy groups on the benzoyl ring.
- Key Feature : Methoxy group enhances solubility compared to hydrophobic ethyl substituents.
- Molecular Weight : 269.34 g/mol .
Physicochemical Properties
- Molecular Weight : DDR1-IN-2 has a higher molecular weight (~600 g/mol estimated) due to its pyrazolo-pyrimidinyl ethynyl extension, whereas simpler analogs like 4-bromo-N-(3-methylphenyl)benzamide weigh 290.16 g/mol .
Research Findings and Trends
- DDR1 Inhibition : 4-Ethyl-N-(3-methylphenyl)benzamide’s ethyl and trifluoromethyl groups are critical for binding to DDR1’s hydrophobic ATP pocket, as suggested by docking studies .
- Antifungal vs. Kinase Targeting : Substituent variation (e.g., triazole in PC945 vs. pyrazolo-pyrimidine in DDR1-IN-2) dictates target specificity, demonstrating the scaffold’s versatility .
Preparation Methods
Reaction Protocol
-
Synthesis of 4-Ethylbenzoyl Chloride :
-
4-Ethylbenzoic acid (10.0 g, 60.6 mmol) is suspended in anhydrous dichloromethane (100 mL).
-
Thionyl chloride (7.2 mL, 98.9 mmol) is added dropwise under nitrogen at 0°C, followed by refluxing for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 4-ethylbenzoyl chloride as a pale-yellow liquid.
-
-
Amide Bond Formation :
-
3-Methylaniline (6.5 g, 60.6 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C.
-
Triethylamine (8.5 mL, 60.6 mmol) is added, followed by dropwise addition of 4-ethylbenzoyl chloride. The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water (100 mL), and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 4:1) to yield 4-ethyl-N-(3-methylphenyl)benzamide as a white solid.
-
Key Data :
-
Yield: 82–88%
-
Purity (HPLC): ≥97%
-
Reaction Time: 15 hours (including purification)
Coupling Agent-Mediated Synthesis
An alternative method employs carbodiimide-based coupling agents to activate 4-ethylbenzoic acid for direct reaction with 3-methylaniline. This approach avoids the need for acyl chloride synthesis, offering milder conditions.
Reaction Protocol
-
Activation of Carboxylic Acid :
-
Amine Coupling :
Key Data :
-
Yield: 90–95%
-
Purity (HPLC): ≥99%
-
Reaction Time: 8 hours (including purification)
Comparative Analysis of Methods
The choice between acyl chloride and coupling agent methods depends on scalability, cost, and safety considerations.
| Parameter | Acyl Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 82–88% | 90–95% |
| Reaction Conditions | Harsh (SOCl₂ handling) | Mild (room temperature) |
| Purification Complexity | Moderate | Low |
| Cost | Low | High (DIC/HOBt reagents) |
The coupling agent method, while costlier, provides superior yields and avoids hazardous reagents, making it preferable for laboratory-scale synthesis.
Alternative Approaches
Schotten-Baumann Reaction
A classical method involves reacting 4-ethylbenzoyl chloride with 3-methylaniline in a biphasic system (water/dichloromethane) under basic conditions. However, this method often results in lower yields (70–75%) due to hydrolysis side reactions.
Enzymatic Catalysis
Recent advances in biocatalysis propose lipase-mediated amidation in non-aqueous media. While environmentally friendly, this method remains experimental, with yields ≤50%.
Purification and Characterization
-
Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate) or recrystallization (ethanol/water) effectively isolates the product.
-
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 2.65 (q, 2H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 1.25 (t, 3H, CH₂CH₃).
-
MS (ESI) : m/z 268.1 [M+H]⁺.
-
Q & A
Basic Question: What are the recommended structural characterization techniques for confirming the identity of 4-ethyl-N-(3-methylphenyl)benzamide?
Answer:
To confirm the compound's identity, employ a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions and hydrogen/carbon environments. For example, the ethyl group at the 4-position of the benzamide ring will show distinct splitting patterns .
- X-ray Crystallography: Resolve the crystal structure using SHELX or WinGX software to determine bond angles, dihedral angles, and hydrogen-bonding networks. This is critical for identifying non-planar conformations (e.g., dihedral angles between aromatic rings ranging from 70° to 74°) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., theoretical m/z ~245.70) and fragmentation patterns .
Advanced Question: How can synthetic routes for 4-ethyl-N-(3-methylphenyl)benzamide be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Multi-step Reaction Monitoring: Use TLC or HPLC to track intermediates during nitration, acetylation, and amidation steps. Adjust reaction times and stoichiometry based on real-time data .
- Catalyst Selection: Replace traditional acid catalysts (e.g., H₂SO₄) with milder alternatives like zeolites or ionic liquids to reduce side reactions .
- Purification Techniques: Employ column chromatography with gradient elution or recrystallization using mixed solvents (e.g., ethanol/water) to isolate high-purity product .
Advanced Question: How do crystallographic software tools (e.g., SHELX, ORTEP-3) aid in resolving structural ambiguities in benzamide derivatives?
Answer:
- SHELXL Refinement: Use least-squares refinement to model disorder in asymmetric units, particularly for flexible groups like ethyl or methyl substituents. For example, SHELXL can resolve occupancy issues in overlapping electron density regions .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess positional uncertainty and validate hydrogen-bonding interactions (e.g., N–H⋯O bonds) critical for supramolecular packing .
- WinGX Integration: Combine structure solution (SHELXS) with graphical interfaces to cross-validate torsion angles and refine R-factors (<0.05 for high-resolution data) .
Advanced Question: How can researchers resolve contradictions in biological activity data for benzamide analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing ethyl with ethoxy) and test against target enzymes (e.g., bacterial acps-pptase) to identify pharmacophore requirements .
- Dose-Response Analysis: Use IC₅₀/EC₅₀ comparisons to differentiate true activity from assay artifacts. For example, discrepancies in antimicrobial activity may arise from solubility limits in vitro .
- Computational Docking: Validate experimental results with molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain outlier data .
Basic Question: What analytical methods are used to assess the purity and stability of 4-ethyl-N-(3-methylphenyl)benzamide?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ ~255 nm) to quantify impurities (<2%) .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C) to assess thermal stability .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 3 months and compare degradation profiles via NMR or LC-MS .
Advanced Question: How can computational methods predict the pharmacokinetic properties of 4-ethyl-N-(3-methylphenyl)benzamide?
Answer:
- ADME Modeling: Use tools like SwissADME to predict LogP (~3.5), solubility (e.g., ~0.1 mg/mL in water), and CYP450 metabolism .
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate redox stability and reactivity toward biological targets .
- Molecular Dynamics (MD) Simulations: Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS .
Advanced Question: What strategies address low solubility of 4-ethyl-N-(3-methylphenyl)benzamide in aqueous media?
Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures to enhance solubility while maintaining biocompatibility .
- Solid Dispersion Techniques: Formulate with hydrophilic carriers (e.g., PVP-K30) via spray drying .
- Prodrug Synthesis: Introduce ionizable groups (e.g., phosphate esters) to improve water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
